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Compound of Interest

Compound Name: 3,4-Dimethoxycinnamic acid

Cat. No.: B083896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
Dimethoxycinnamic acid (DMCA), a methoxycinnamic acid and a derivative of caffeic acid.[1]
[2] Found in various natural sources, this compound is of interest in several fields of research.
[1] Understanding its structural features through spectroscopic analysis is fundamental for its
identification, characterization, and application in drug development and other scientific
endeavors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with generalized experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 3,4-
Dimethoxycinnamic acid, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The data presented here is for the common trans isomer.

1H NMR (Proton NMR) Data

1H NMR spectroscopy reveals the number of different types of protons, their electronic
environments, and their proximity to other protons. The following table details the expected
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chemical shifts (d) in parts per million (ppm), the multiplicity of the signals, and the coupling

constants (J) in Hertz (Hz).

Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

Carboxylic Acid (-
~12.5 brs

COOH)

Vinylic Proton (a to
~7.65 d ~15.9

C=0)

Aromatic Proton
~7.32 dd ~8.4,2.0

(ortho to C=C)

Aromatic Proton
~7.15 d ~2.0

(ortho to C=C)

Aromatic Proton (meta
~6.90 d ~8.4

to C=C)

Vinylic Proton (B to
~6.35 d ~15.9 Y ®

C=0)

Methoxy Protons (-
~3.90 s

OCHs) x 2

Note: Data is estimated based on typical values for similar structures and available spectral

images.[3] The carboxylic acid proton is labile and may have a broad signal or be unobserved

depending on the solvent and concentration.

13C NMR (Carbon-13 NMR) Data

13C NMR spectroscopy identifies the different carbon environments within the molecule.
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Chemical Shift (8) ppm Assignment

~168.0 Carboxylic Acid Carbon (C=0)
~151.5 Aromatic Carbon (-C-OCHs)
~149.5 Aromatic Carbon (-C-OCH?5)
~145.0 Vinylic Carbon (3 to C=0)
~127.0 Aromatic Carbon (ipso- to C=C)
~123.0 Aromatic Carbon (ortho to C=C)
~116.0 Vinylic Carbon (a to C=0)
~111.5 Aromatic Carbon (meta to C=C)
~110.0 Aromatic Carbon (ortho to C=C)
~56.0 Methoxy Carbon (-OCHs) x 2

Note: Data is estimated based on typical chemical shift ranges and available spectral
information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The data below corresponds to analysis using a KBr-pellet
technique.
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3400-2500 Broad, Strong O-H stretch (Carboxylic Acid)
) C-H stretch (Aromatic &
~3010 Medium o
Vinylic)
~2960, ~2840 Medium-Weak C-H stretch (Aliphatic, -OCHs)
C=0 stretch (a,B-unsaturated
~1685 Strong )
Acid)
~1625 Strong C=C stretch (Vinylic)
~1590, ~1515 Strong C=C stretch (Aromatic Ring)
~1270 Strong C-O stretch (Aryl Ether)
~980 Strong =C-H bend (trans-Vinylic)

Note: Peak positions can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, allowing for the determination of the molecular weight and structural
elucidation. The molecular formula of 3,4-Dimethoxycinnamic acid is C11H1204, with a
molecular weight of approximately 208.21 g/mol .

Electron lonization (EI-MS) Data

El is a hard ionization technique that causes significant fragmentation.
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Assignment /

mlz Relative Intensity (%) .
Interpretation
208 99.99 [M]* (Molecular lon)
[M - CHs]* (Loss of a methyl
193 16.60 _
radical)
[M - OCHs]* (Loss of a
177 - _
methoxy radical)
163 [M - COOH]™* (Loss of carboxyl
radical)
135 - Further fragmentation

Note: Data sourced from PubChem. Not all observed fragments are listed.
Electrospray lonization (ESI-MS/MS) Data

ESI is a soft ionization technique, often resulting in a prominent pseudomolecular ion. The data
below is for the [M+H]* ion.

Relative Intensity

Precursor m/z Fragment m/z (%) Interpretation
(V]
209.23 209 100 [M+H]*+
[M+H - H20]* (Loss of
191 95.24
water)
190 15.12 Further fragmentation
In-source
208 11.30 o
fragmentation/isotope

Note: Data sourced from PubChem.

Experimental Protocols
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The following are generalized methodologies for the spectroscopic analysis of 3,4-
Dimethoxycinnamic acid.

NMR Spectroscopy

o Sample Preparation: A solution of 3,4-Dimethoxycinnamic acid is prepared by dissolving 5-
10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de). Tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (0.0 ppm).

o Data Acquisition: The prepared sample in an NMR tube is placed into the NMR spectrometer
(e.g., @ 300 or 500 MHz instrument).

e 1H NMR: The *H NMR spectrum is acquired, typically involving a series of radiofrequency
pulses and recording the free induction decay (FID), which is then Fourier transformed to
produce the spectrum.

e 13C NMR: The 3C NMR spectrum is acquired using broadband proton decoupling to simplify
the spectrum to single lines for each unique carbon. A larger number of scans is typically
required compared to *H NMR due to the low natural abundance of the 13C isotope.

» Data Processing: The acquired spectra are processed, which includes Fourier
transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

o Sample Preparation (KBr Pellet): A small amount of the solid 3,4-Dimethoxycinnamic acid
sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide
(KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent
pellet.

» Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer
(e.g., a Bruker IFS 85). A background spectrum of the empty spectrometer is recorded first.
Then, the sample spectrum is recorded.

» Data Processing: The final spectrum is generated by ratioing the sample spectrum against
the background spectrum. This results in a transmittance or absorbance spectrum, which is
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then analyzed to identify the characteristic absorption bands.

Mass Spectrometry

o Sample Introduction: The method of introduction depends on the ionization source. For GC-
MS, the sample is first vaporized and passed through a gas chromatography column. For
direct infusion ESI, the sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused directly into the ion source.

e |onization:

o Electron lonization (El): In the ion source, the gaseous sample is bombarded with a high-
energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

o Electrospray lonization (ESI): The sample solution is passed through a charged capillary
at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, ions
(e.g., [M+H]* or [M-H]") are released into the gas phase.

o Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole or
time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus the m/z ratio.

Workflow Visualization

The logical flow from sample preparation to structural elucidation using multiple spectroscopic
techniques is a cornerstone of chemical analysis.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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